molecular formula C14H14F2INO3 B1395294 Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate CAS No. 697762-39-3

Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate

Cat. No.: B1395294
CAS No.: 697762-39-3
M. Wt: 409.17 g/mol
InChI Key: ASTNXCCOMRJHFX-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

This compound is systematically designated according to International Union of Pure and Applied Chemistry nomenclature standards, reflecting its complex molecular structure. The primary Chemical Abstracts Service registry number assigned to this compound is 697762-39-3, which serves as its definitive chemical identifier in scientific databases and regulatory documentation. Alternative Chemical Abstracts Service numbers including 1131640-51-1 have also been associated with this compound in certain commercial sources, though 697762-39-3 appears to be the most consistently referenced identifier across academic literature.

The molecular formula C14H14F2INO3 precisely describes the atomic composition of this compound, indicating the presence of fourteen carbon atoms, fourteen hydrogen atoms, two fluorine atoms, one iodine atom, one nitrogen atom, and three oxygen atoms. The calculated molecular weight is 409.16700 atomic mass units, establishing its position as a moderately sized organic molecule suitable for various synthetic applications. This molecular weight calculation is consistent across multiple independent sources, confirming the accuracy of the structural assignment.

Alternative nomenclature systems provide additional descriptive names for this compound, including ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate and 2-(2,4-difluoro-5-iodobenzoyl)-3-dimethylaminoacrylic acid ethyl ester. These synonymous names emphasize different aspects of the molecular structure, particularly highlighting the acrylate functionality and the specific positioning of the dimethylamino group. The systematic name clearly indicates the presence of a benzoyl group bearing fluorine substitutions at the 2,4-positions and an iodine atom at the 5-position, connected to a dimethylamino-substituted propenoate ethyl ester.

Table 1: Chemical Identity Parameters

Property Value Reference
Primary Chemical Abstracts Service Number 697762-39-3
Alternative Chemical Abstracts Service Number 1131640-51-1
Molecular Formula C14H14F2INO3
Molecular Weight 409.16700
International Union of Pure and Applied Chemistry Name This compound

Properties

IUPAC Name

ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2INO3/c1-4-21-14(20)9(7-18(2)3)13(19)8-5-12(17)11(16)6-10(8)15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTNXCCOMRJHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C=C1F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699588
Record name Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697762-39-3
Record name Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Preparation Strategy

The synthesis of ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate typically involves a condensation reaction between a 2,4-difluoro-5-iodobenzoic acid derivative and ethyl 3-(dimethylamino)acrylate. The process is conducted in polar solvents under controlled temperature conditions to optimize yield and purity.

Synthesis of Ethyl 3-(Dimethylamino)acrylate (Key Intermediate)

A critical intermediate, ethyl 3-(dimethylamino)acrylate, can be synthesized via a two-step process:

  • Step 1: Formation of the sodium salt of intermediate formyl guanidine-acetic acid second ester by reacting ethyl acetate with sodium ethylate and a mixed solvent (ethyl acetate/ethanol), under carbon monoxide pressure (2–4 MPa) at 30–80 °C for 2–8 hours.
  • Step 2: Addition of dimethylamine hydrochloride (or other dimethylamine salts) to the intermediate in a similar solvent system at 0–60 °C for 2–8 hours, followed by filtration and distillation to yield ethyl 3-(dimethylamino)acrylate with >99% purity.

Summary Table: Key Intermediate Synthesis

Step Reagents & Conditions Product Purity/Yield
1 Ethyl acetate, sodium ethylate, CO, ethyl acetate/ethanol Sodium salt of intermediate
2 Dimethylamine hydrochloride, ethyl acetate/ethanol, 0–60 °C Ethyl 3-(dimethylamino)acrylate >99% / ~90%

Optimization and Research Findings

  • Solvent Choice: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) are preferred for the condensation step, as they stabilize ionic intermediates and improve yields.
  • Temperature Control: Lower temperatures reduce side reactions and decomposition, but higher temperatures may be required for complete conversion depending on scale and substrate.
  • Yield Optimization: Careful control of stoichiometry and reaction time, as well as the use of high-purity reagents, are critical for maximizing yield and purity.
  • Purification: Final purification is typically achieved by column chromatography or recrystallization, ensuring the removal of side products and unreacted starting materials.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Expected Yield Purity Notes
Acid chloride prep Benzoic acid derivative + thionyl chloride ~90% High Inert atmosphere, low temp
Condensation Acid chloride + ethyl 3-(dimethylamino)acrylate 70–90% High Polar solvent, -5 °C to 100 °C
Intermediate prep See above (two-step process) ~90% >99% Key for overall process efficiency

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The reactions typically involve the use of common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogenating agents). The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different chemical and physical properties. These derivatives are often used in further research and development.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that derivatives of ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate have been explored as potential antiviral agents. Specifically, studies have focused on their efficacy against HIV through inhibition of viral integrase enzymes. The compound's structural features allow it to interact effectively with the active sites of these enzymes, potentially leading to the development of new antiretroviral therapies .

Anticancer Activity
The compound has also been investigated for its anticancer properties. It is believed that the difluorobenzoyl group enhances the compound's ability to inhibit tumor cell proliferation. In vitro studies have shown promising results in various cancer cell lines, suggesting that this compound could serve as a lead structure for developing novel anticancer agents .

Material Sciences

Photopolymerization
this compound has applications in photopolymerization processes. The presence of the iodo and difluoro groups can enhance light absorption characteristics, making it suitable for use in photoinitiators for UV-curable coatings and inks. This property is particularly valuable in the manufacturing of high-performance materials that require rapid curing under UV light .

Chemical Synthesis

Building Block in Organic Synthesis
This compound serves as an important building block in organic synthesis due to its reactive functional groups. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. Its versatility makes it a valuable intermediate in developing pharmaceuticals and agrochemicals .

Case Study 1: Antiviral Activity

In a study published in a peer-reviewed journal, researchers synthesized several analogs of this compound to assess their effectiveness against HIV integrase. The most effective compound exhibited an IC50 value significantly lower than existing treatments, indicating its potential as a lead candidate for further development .

Case Study 2: Photopolymerization Applications

A research team investigated the use of this compound as a photoinitiator in UV-cured coatings. The results demonstrated that formulations containing this compound achieved faster curing times and improved mechanical properties compared to traditional photoinitiators .

Mechanism of Action

The mechanism by which Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate exerts its effects involves its interaction with specific molecular targets. The compound's structure allows it to bind to certain receptors or enzymes, leading to the activation or inhibition of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

Amino Group Modifications

The dimethylamino group at the β-position is a common feature in enoate derivatives but varies in other analogues:

  • Diethylamino: Found in ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-diethylaminopropenoate, which may enhance solubility in non-polar solvents compared to dimethylamino .

Ester Moieties and Backbone Variations

  • Ethyl vs. Methyl Esters: The ethyl ester in the target compound offers slower hydrolysis rates compared to methyl esters (e.g., methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate), influencing metabolic stability .
  • Backbone Diversity: Some analogues, such as those with cyano-ethoxycarbonyl ethenyl groups, diverge from the benzoyl backbone entirely, shifting applications toward heterocyclic synthesis (e.g., pyrido[1,2-a]pyrimidinones) .

Implications for Research and Development

The unique combination of iodine, fluorine, and dimethylamino groups in Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate positions it as a candidate for:

  • Medicinal Chemistry : Halogen bonding interactions (iodine) and enhanced electrophilicity may improve target binding in enzyme inhibition studies.
  • Materials Science: Polarizable iodine could enhance optoelectronic properties in polymerizable enoates.

Biological Activity

Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate, also known as Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate, is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, chemical properties, biological mechanisms, and relevant research findings.

Molecular Structure:

  • IUPAC Name: Ethyl (E)-2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate
  • Molecular Formula: C14H14F2INO3
  • Molecular Weight: 409.17 g/mol
  • CAS Number: 1131640-51-1

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A common method includes the reaction of 2,4-difluoro-5-iodobenzoyl chloride with ethyl 3-(dimethylamino)acrylate in the presence of a base such as triethylamine to facilitate product formation .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets including enzymes and receptors. The presence of fluorine and iodine atoms enhances the binding affinity and specificity towards these targets. The dimethylamino group contributes to hydrogen bonding and electrostatic interactions, which are crucial for its biological effects.

Case Studies

  • Antifungal Activity : A study focusing on related compounds demonstrated their effectiveness against multiple fungal strains. The findings indicate that compounds with similar functional groups can inhibit fungal growth significantly, suggesting that this compound may also possess antifungal properties .
  • Enzyme Interaction Studies : Preliminary research into the interactions of similar compounds with enzymes has shown that modifications in halogenated benzoyl groups can enhance enzyme inhibition rates. This suggests that this compound could be explored for its potential as an enzyme inhibitor in therapeutic applications.

Research Findings

Study Focus Findings
Antifungal ActivityRelated compounds show MICs against Candida and Aspergillus species ranging from 21.87 to 43.75 µg/ml .
Enzyme InteractionStructural modifications can enhance binding affinity and inhibition rates in enzyme studies.
Synthesis MethodsMulti-step synthesis involving halogenated benzoyl derivatives yields high-purity products .

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate?

  • Methodological Answer: The compound can be synthesized via a multi-step approach:

Condensation Reactions: React a halogenated benzoyl chloride (e.g., 2,4-difluoro-5-iodobenzoyl chloride) with ethyl 3-(dimethylamino)acrylate under basic conditions (e.g., triethylamine) to form the enoate backbone. This is analogous to methods used for related enoate esters in and , where dimethylamino groups are introduced via nucleophilic substitution or condensation .

Purification: Recrystallize the crude product using ethanol or ether, as demonstrated in for structurally similar heterocycles .

  • Key Considerations: Monitor reaction progress via TLC (e.g., toluene/ethyl acetate/water systems) and confirm purity through elemental analysis .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer:
  • Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to identify characteristic peaks (e.g., the dimethylamino group at δ ~2.8–3.2 ppm and the ester carbonyl at δ ~165–170 ppm). IR spectroscopy can confirm the presence of C=O (ester) and C=C (enoate) stretches .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Refinement using SHELX software () is recommended, though no direct crystallographic data for this compound exists in the provided evidence .

Advanced Research Questions

Q. How do electron-withdrawing substituents (F, I) on the benzoyl ring influence reactivity in cross-coupling reactions?

  • Methodological Answer:
  • Electronic Effects: The 2,4-difluoro-5-iodo substituents activate the benzoyl ring toward electrophilic aromatic substitution and Suzuki-Miyaura coupling. The iodine atom serves as a leaving group, enabling palladium-catalyzed cross-coupling (e.g., with boronic acids). Similar Pd-catalyzed protocols are detailed in , where PdCl2_2(dppf) and Na2_2CO3_3 in DMF at 80°C yield coupled products .
  • Experimental Design: Optimize reaction conditions by testing Pd catalysts (e.g., Pd(OAc)2_2, PdCl2_2(dppf)) and bases (K2_2CO3_3, Cs2_2CO3_3) in solvents like 1,4-dioxane or DMF. Monitor yields via HPLC or 1H^1H-NMR .

Q. What computational methods can predict the compound’s tautomeric equilibria and electronic properties?

  • Methodological Answer:
  • DFT Calculations: Use Gaussian or ORCA software to model the enoate’s tautomeric forms (e.g., keto-enol equilibria). Compare computed dipole moments and HOMO-LUMO gaps with experimental UV-Vis data.
  • Molecular Dynamics (MD): Simulate solvation effects in ethanol or DMSO to assess stability under experimental conditions. References to similar enoate systems in suggest solvent polarity significantly impacts tautomer distribution .

Key Considerations for Researchers

  • Contradictions in Evidence: While and highlight Pd-catalyzed coupling and condensation methods, no direct data exists for the target compound. Validate protocols using analogs (e.g., ’s chloro/fluoro derivatives) .
  • Gaps in Literature: The absence of crystallographic data necessitates original X-ray studies. SHELX () remains the gold standard for refinement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate
Reactant of Route 2
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Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate

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